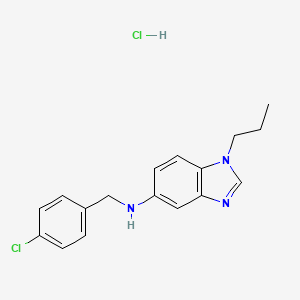
N-(3-bromobenzyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-N'-phenylurea, also known as BBPU, is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BBPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-(3-bromobenzyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-bromobenzyl)-N'-phenylurea has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-bromobenzyl)-N'-phenylurea has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
実験室実験の利点と制限
One advantage of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its relatively simple synthesis method. N-(3-bromobenzyl)-N'-phenylurea can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of N-(3-bromobenzyl)-N'-phenylurea is its versatility, as it has been found to exhibit a wide range of biological activities.
One limitation of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-bromobenzyl)-N'-phenylurea to cells or animals in a controlled manner. Another limitation of N-(3-bromobenzyl)-N'-phenylurea is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several potential future directions for research on N-(3-bromobenzyl)-N'-phenylurea. One area of interest is the development of N-(3-bromobenzyl)-N'-phenylurea analogs with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromobenzyl)-N'-phenylurea, which could lead to the development of new drugs with similar biological activities. Additionally, N-(3-bromobenzyl)-N'-phenylurea could be studied for its potential use in combination therapy with other drugs, as it has been found to exhibit synergistic effects with certain anti-cancer agents.
Conclusion
In conclusion, N-(3-bromobenzyl)-N'-phenylurea is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been studied for its potential use as an anti-diabetic agent. While N-(3-bromobenzyl)-N'-phenylurea has several advantages for use in lab experiments, it also has limitations such as limited solubility and potential toxicity. Future research on N-(3-bromobenzyl)-N'-phenylurea could lead to the development of new drugs with similar biological activities and improved properties.
合成法
The synthesis of N-(3-bromobenzyl)-N'-phenylurea involves the reaction of 3-bromobenzylamine with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(3-bromobenzyl)-N'-phenylurea as the final product. The purity and yield of N-(3-bromobenzyl)-N'-phenylurea can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(3-bromobenzyl)-N'-phenylurea has been investigated for its potential applications in several areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-bromobenzyl)-N'-phenylurea has also been studied for its potential use as an anti-diabetic agent, as it has been found to inhibit the activity of certain enzymes involved in glucose metabolism.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELHPHJNGBMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5441833.png)
![7-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441838.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5441841.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B5441859.png)


![methyl 2-cyano-3-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}acrylate](/img/structure/B5441875.png)
![2-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5441882.png)

![4-({3-[(4-propylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5441892.png)

![2-(morpholin-4-ylmethyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-oxazepane](/img/structure/B5441928.png)
![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)